Dimethylphosphoramidous dichloride

Description

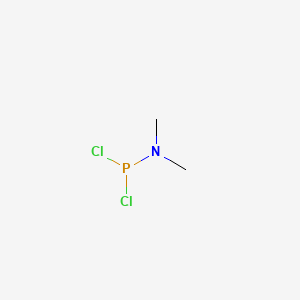

Structure

3D Structure

Properties

IUPAC Name |

N-dichlorophosphanyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWWDZRSNFSLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218455 | |

| Record name | N,N-Dimethylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-85-2 | |

| Record name | Phosphoramidous dichloride, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethylphosphoramidous Dichloride: A Cornerstone Reagent in Modern Drug Development

Introduction: The Unassuming Dichloride Powering Therapeutic Innovation

In the landscape of modern medicinal chemistry, the synthesis of bio-active molecules with enhanced efficacy and targeted delivery is a paramount objective. Among the vast arsenal of chemical reagents, Dimethylphosphoramidous Dichloride (CAS Number: 683-85-2) has emerged as a critical building block, particularly in the burgeoning field of phosphoramidate prodrugs.[1] This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties to its sophisticated applications in the synthesis of life-saving therapeutics. We will delve into its reactivity, explore detailed synthetic protocols, and showcase its pivotal role in the development of antiviral and anticancer agents through the innovative ProTide technology.

Core Properties and Safety Imperatives

A thorough understanding of the physicochemical properties and safety considerations of this compound is non-negotiable for any researcher or scientist incorporating it into their workflow.

Physicochemical Data at a Glance

For clarity and ease of reference, the key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 683-85-2 | [2] |

| Molecular Formula | C₂H₆Cl₂NP | [3] |

| Molecular Weight | 145.96 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 150 °C (lit.) | [2] |

| Density | 1.271 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.505 (lit.) | [2] |

| Solubility | Reacts with water | [5] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling: A Scientist's First Priority

This compound is a reactive and hazardous compound that demands stringent safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6] Inhalation or ingestion can be harmful.[6]

Key Safety Precautions:

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[2][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with extreme caution by trained personnel.

The Chemistry of a Versatile Reagent: Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the high reactivity of its two phosphorus-chlorine (P-Cl) bonds. The phosphorus atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[7]

Reaction with Nucleophiles: The Foundation of Its Synthetic Power

The primary reactions of this compound involve the sequential displacement of its two chloride ions by nucleophiles such as alcohols, amines, and thiols. This reactivity is the cornerstone of its application in constructing the phosphoramidate moiety.

The general mechanism involves a nucleophilic attack on the phosphorus center, leading to the formation of a pentacoordinate intermediate, which then expels a chloride ion to yield the substituted product. The dimethylamino group ((CH₃)₂N-) plays a crucial role in modulating the reactivity of the phosphorus center.

Caption: Generalized reaction mechanism of this compound with nucleophiles.

Application in Drug Development: The ProTide Revolution

The most significant application of this compound in the pharmaceutical industry is in the synthesis of phosphoramidate prodrugs, a technology often referred to as "ProTide" (prodrugs of nucleotides). This innovative approach is designed to overcome the challenges associated with the delivery of nucleoside monophosphates into cells, which is often the rate-limiting step in their activation to the therapeutic triphosphate form.[8]

The ProTide Concept: A Trojan Horse for Drug Delivery

The ProTide strategy involves masking the negatively charged phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group. This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate that inhibits viral or cancer cell replication.

Caption: The ProTide approach for intracellular delivery of nucleoside monophosphates.

Case Study: Synthesis of Remdesivir

A prominent example of the application of this technology is the antiviral drug Remdesivir, which has been used in the treatment of COVID-19.[9] While the exact commercial synthesis of Remdesivir is proprietary, the key phosphoramidate moiety is constructed using principles that can be illustrated with this compound as a starting point for the synthesis of the phosphorylating agent. A crucial step involves the coupling of a P-racemic phosphoryl chloride with the protected nucleoside.[10]

Experimental Protocol: General Synthesis of a Phosphoramidate from a Nucleoside

The following is a generalized, step-by-step protocol for the synthesis of a nucleoside phosphoramidate, illustrating the role of a dichlorophosphoramidate intermediate. This protocol is for informational purposes and should be adapted and optimized for specific substrates and scales.

Materials:

-

Protected Nucleoside

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or other suitable base

-

Amino acid ester hydrochloride

-

Aryl alcohol (e.g., phenol)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis

Procedure:

-

Formation of the Phosphorochloridite:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled solution.

-

Add anhydrous pyridine (1.2 eq) dropwise to the reaction mixture to act as a base and scavenger for the HCl generated.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Formation of the Phosphite Triester:

-

To the reaction mixture containing the in situ generated phosphorochloridite, add a solution of the desired aryl alcohol (e.g., phenol, 1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Oxidation to the Phosphate Triester:

-

Cool the reaction mixture to 0 °C.

-

Slowly add an oxidizing agent, such as a solution of iodine (1.5 eq) in a THF/water mixture, until a persistent brown color is observed.

-

Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Formation of the Phosphoramidate:

-

The crude phosphate triester can then be converted to the final phosphoramidate. (This step can also be performed in a one-pot synthesis from the phosphorochloridite).

-

Dissolve the crude intermediate in anhydrous DCM.

-

Add the amino acid ester hydrochloride (1.5 eq) and a suitable base such as triethylamine (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired phosphoramidate prodrug.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Role in Oligonucleotide Synthesis

Beyond its use in ProTide technology, this compound is a precursor for the synthesis of phosphoramidites, the key building blocks in automated solid-phase oligonucleotide synthesis.[] This method is the gold standard for the chemical synthesis of DNA and RNA fragments used in research, diagnostics, and therapeutics.[12]

The synthesis of a phosphoramidite involves the reaction of a protected nucleoside with a phosphitylating agent, which can be derived from this compound. The resulting phosphoramidite is then used in a cyclical process to build the oligonucleotide chain one nucleotide at a time.[]

Sources

- 1. CAS 683-85-2: this compound [cymitquimica.com]

- 2. This compound 97 683-85-2 [sigmaaldrich.com]

- 3. Dimethylaminophosphorus dichloride - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | 683-85-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. twistbioscience.com [twistbioscience.com]

An In-depth Technical Guide to Dimethylphosphoramidous Dichloride: Molecular Structure, Isomerism, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂), a pivotal reagent in organophosphorus chemistry. The document delves into its fundamental molecular structure, explores the nuances of its conformational isomers, and outlines its synthesis and reactivity. Detailed experimental protocols for its preparation and characterization are provided, underpinned by a discussion of the spectroscopic techniques employed for its analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this versatile compound.

Introduction and Core Concepts

This compound, also known as (dimethylamino)dichlorophosphine, is an organophosphorus compound featuring a phosphorus(III) center.[1] Its chemical formula is (CH₃)₂NPCl₂ and it is registered under CAS Number 683-85-2.[2][3] This colorless to pale yellow liquid is a highly reactive and versatile synthetic intermediate, primarily utilized in the preparation of a wide array of organophosphorus derivatives, including phosphoramidates and phosphorus-containing heterocycles.[1][3] Its reactivity stems from the two labile phosphorus-chlorine (P-Cl) bonds, which are susceptible to nucleophilic substitution.[1] A related compound, dimethylamidophosphoric dichloride ((CH₃)₂NPOCl₂), features a phosphorus(V) center and is used in the synthesis of phosphoramidates and, historically, the nerve agent tabun.[4][5]

Molecular Structure and Physicochemical Properties

The core of this compound consists of a central trivalent phosphorus atom bonded to a dimethylamino group (-N(CH₃)₂) and two chlorine atoms.[1] The geometry around the phosphorus atom is trigonal pyramidal, a common arrangement for P(III) compounds.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂H₆Cl₂NP | [6] |

| Molecular Weight | 145.96 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.271 g/mL at 25 °C | [1][2] |

| Boiling Point | 150 °C | [1][2] |

| Refractive Index | n20/D 1.505 | [1][2] |

| Flash Point | -23 °C (-9.4 °F) | [2] |

Conformational Isomerism

An important structural feature of this compound is the existence of conformational isomers arising from restricted rotation around the P-N bond. The molecule exists as a mixture of two stable conformers: a gauche-conformer with C₁ symmetry and an anti-conformer with Cₛ symmetry.[1][2] The presence and characteristics of these isomers have been investigated through spectroscopic methods, including Nuclear Quadrupole Resonance (NQR) and vibrational spectroscopy, which can probe the local electronic environment of the chlorine atoms.

Caption: Conformational equilibrium between gauche and anti isomers.

Synthesis, Reactivity, and Applications

Synthesis

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (PCl₃) with a secondary amine, such as dimethylamine ((CH₃)₂NH).[6] The stoichiometry of the reaction is crucial; using two equivalents of the amine results in the formation of the desired product along with the amine hydrochloride salt.[6]

General Reaction: 2 R₂NH + PCl₃ → R₂NPCl₂ + R₂NH₂Cl[6]

The causality behind this choice of stoichiometry is to use the second equivalent of the amine to neutralize the hydrogen chloride (HCl) generated during the reaction, thus driving the equilibrium towards the product and preventing side reactions.

Caption: General workflow for the synthesis of (CH₃)₂NPCl₂.

Reactivity and Synthetic Applications

This compound is a valuable precursor in organic synthesis due to the high reactivity of its P-Cl bonds.[1]

-

Hydrolysis: It reacts readily with water, hydrolyzing to form dimethylphosphoramidic acid and hydrochloric acid.[3] This water reactivity necessitates handling the compound under anhydrous conditions.[5]

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles. For instance, further reaction with amines can produce phosphorodiamidous chlorides, ((R₂)₂N)₂PCl.[6]

-

Grignard Reactions: The P-N bond is stable towards Grignard reagents, allowing for selective alkylation or arylation at the phosphorus center. For example, reaction with methylmagnesium bromide yields Me₂NPMe₂.[6]

-

Precursor for Other Reagents: It is used to synthesize a range of other important phosphorus compounds, such as N,N-dimethylamidotetrachlorophosphorane.[1][2]

These reactions make it a cornerstone for creating novel phosphine ligands, flame retardants, and intermediates for pharmaceuticals and agrochemicals.[7]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. Each method provides unique, self-validating information about the molecular structure.

-

³¹P NMR Spectroscopy: As an organophosphorus compound, ³¹P Nuclear Magnetic Resonance (NMR) is the most definitive characterization technique. The chemical shift (δ) provides direct information about the electronic environment of the phosphorus nucleus. Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄).[7] The expected chemical shift for this P(III) compound would be in a distinct region, allowing for clear identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies corresponding to P-Cl, P-N, and C-H bonds would be expected.

-

Nuclear Quadrupole Resonance (NQR) Spectroscopy: This specialized technique has been used to study the molecular conformation of this compound by probing the electric field gradient around the ³⁵Cl nuclei, which differs between the gauche and anti isomers.

Experimental Protocols

Protocol: Synthesis of this compound

Disclaimer: This protocol is a generalized representation and should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures. Organophosphorus compounds are potentially neurotoxic.[7]

Objective: To synthesize this compound from phosphorus trichloride and dimethylamine.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Dimethylamine ((CH₃)₂NH), anhydrous

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Reaction flask with a dropping funnel, condenser, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Setup: Assemble the reaction apparatus under an inert atmosphere to exclude moisture.

-

Reagent Preparation: Dissolve phosphorus trichloride in anhydrous diethyl ether in the reaction flask and cool the solution in an ice bath (0-5 °C).

-

Addition of Amine: Slowly add a solution of two equivalents of anhydrous dimethylamine in diethyl ether to the stirred PCl₃ solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The formation of a white precipitate (dimethylamine hydrochloride) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture under inert atmosphere to remove the dimethylamine hydrochloride precipitate.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Protocol: ³¹P NMR Characterization

Objective: To confirm the identity of the synthesized product using ³¹P NMR spectroscopy.

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Methodology:

-

Sample Preparation: Under an inert atmosphere, dissolve a small amount of the purified product in the deuterated solvent inside an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a proton-decoupled ³¹P NMR spectrum.

-

Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). Use 85% H₃PO₄ as an external reference.

-

Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the NMR spectrum. The presence of a single sharp peak in the expected chemical shift range for a phosphoramidous dichloride confirms the identity of the product.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid with a low flash point.[2] It is also corrosive and causes severe skin burns and eye damage. The compound is water-reactive and will release corrosive hydrogen chloride gas upon contact with moisture.[3]

-

Precautions: Always handle this chemical in a well-ventilated fume hood.[7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and sources of ignition.[2]

Conclusion

This compound is a fundamental building block in organophosphorus chemistry, offering access to a diverse range of compounds through the reactivity of its P-Cl bonds. A thorough understanding of its structure, including its conformational isomerism, is crucial for predicting its reactivity and designing synthetic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, synthesize, and characterize this important reagent, enabling further innovation in chemical and pharmaceutical development.

References

-

Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. Retrieved from [Link]

-

Grokipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. ジメチル亜ホスホルアミド酸ジクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 683-85-2: this compound [cymitquimica.com]

- 4. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 5. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethylaminophosphorus dichloride - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Dimethylphosphoramidous Dichloride: Properties, Synthesis, and Applications

Introduction: The Role of a Versatile Phosphorus(III) Reagent

Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive organophosphorus compound that serves as a cornerstone reagent for the introduction of a dimethylaminophosphino group into organic molecules. For researchers, synthetic chemists, and professionals in drug development, this colorless to light yellow liquid is a critical intermediate, primarily valued for its two labile P-Cl bonds. Its utility stems from its role as a phosphitylating agent, a precursor to a wide array of organophosphorus compounds, including ligands, pesticides, and, most notably, the phosphoramidite building blocks essential for the synthesis of oligonucleotides. This guide provides an in-depth examination of its physical and chemical properties, detailed protocols for its synthesis and application, and the critical safety considerations required for its handling, offering field-proven insights into its practical use.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as (Dimethylamino)dichlorophosphine and N,N-Dimethylphosphoramidous dichloride, is a derivative of phosphorus trichloride where one chlorine atom is replaced by a dimethylamino group.[1] This substitution significantly influences the molecule's reactivity and conformational behavior.

1.1. Conformational Isomers

In the gas phase and in solution, the molecule exists as a mixture of at least two stable conformational isomers: a gauche-conformer with C₁ symmetry and an anti-conformer with Cₛ symmetry.[1] The rotational barrier around the P-N bond dictates the equilibrium between these forms. This conformational flexibility is an important consideration in mechanistic studies and spectroscopic analysis, as the relative populations of these conformers can be influenced by solvent and temperature.

1.2. Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below for quick reference. These values are critical for experimental design, dictating choices of reaction solvents, purification methods, and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | (Dimethylamino)phosphonous dichloride | [1] |

| CAS Number | 683-85-2 | [1] |

| Molecular Formula | C₂H₆Cl₂NP | [1] |

| Molecular Weight | 145.96 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.271 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.505 (lit.) | [1] |

| Flash Point | -23 °C (-9.4 °F) - closed cup | [2] |

| Water Solubility | Reacts violently | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Characterization: A Self-Validating Analysis

Characterizing this compound is crucial for confirming its purity before use. The following section details the expected spectroscopic signatures and explains the causality behind them, providing a framework for self-validating the identity and integrity of the compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for routine characterization.

-

³¹P NMR: As a phosphorus(III) compound with two chlorine atoms and one nitrogen atom attached, the phosphorus nucleus is significantly deshielded. The ³¹P NMR spectrum should exhibit a single resonance.

-

Expected Chemical Shift (δ): 165 to 185 ppm.[3] The high deshielding is a direct consequence of the electronegative chlorine and nitrogen substituents on the trivalent phosphorus center. This distinct downfield shift is a primary identifier.

-

-

¹H NMR: The proton NMR provides a simple, clean spectrum confirming the dimethylamino moiety.

-

Expected Chemical Shift (δ): A doublet centered around 2.7-3.0 ppm. The splitting pattern arises from coupling to the phosphorus nucleus (³J(P,H)). The magnitude of this coupling constant is typically in the range of 10-15 Hz. The integration of this peak should correspond to six protons.

-

-

¹³C NMR: The carbon spectrum will show a single resonance for the two equivalent methyl carbons.

-

Expected Chemical Shift (δ): A doublet around 40-45 ppm. The splitting is due to two-bond coupling with the phosphorus nucleus (²J(P,C)).

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ³¹P | 165 - 185 | Singlet | N/A | P(III) center bonded to electronegative Cl and N atoms causes significant deshielding. |

| ¹H | ~2.7 - 3.0 | Doublet | ³J(P,H) ≈ 10-15 | Protons on carbons alpha to the nitrogen, coupled to the phosphorus nucleus. |

| ¹³C | ~40 - 45 | Doublet | ²J(P,C) | Methyl carbons coupled to the phosphorus nucleus through the nitrogen atom. |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional group vibrations. Due to the molecule's high moisture sensitivity, spectra should be acquired using a neat liquid film between salt plates under an inert atmosphere.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2950-2850 | C-H stretch | Medium-Strong | Aliphatic C-H bonds of the methyl groups. |

| 1470-1450 | C-H bend (scissoring) | Medium | Bending vibration of the methyl groups. |

| ~1050 | P-N stretch | Strong | Characteristic stretching frequency for the phosphorus-nitrogen bond. |

| 850-550 | P-Cl stretch | Strong | Asymmetric and symmetric stretches of the P-Cl bonds fall in this region of the fingerprint.[4] |

2.3. Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will result in the formation of a molecular ion (M⁺) and characteristic fragment ions. The presence of two chlorine atoms will lead to a distinctive isotopic pattern for chlorine-containing fragments (³⁵Cl:³⁷Cl ratio is approximately 3:1).

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 145, 147, and 149, corresponding to [C₂H₆³⁵Cl₂NP]⁺, [C₂H₆³⁵Cl³⁷ClNP]⁺, and [C₂H₆³⁷Cl₂NP]⁺. The relative intensities will be approximately 9:6:1.

-

Major Fragmentation Pathways: The primary fragmentation involves the loss of a chlorine atom or a methyl group.

-

Loss of Cl•: The most common initial fragmentation is the cleavage of a P-Cl bond to give a stable cation at m/z 110 (for ³⁵Cl). This fragment will still contain one chlorine atom, showing an isotopic peak at m/z 112.

-

Loss of •CH₃: Cleavage of a C-N bond can lead to the loss of a methyl radical, resulting in a fragment at m/z 130.

-

Caption: Predicted EI-MS fragmentation of this compound.

Chemical Properties and Reactivity

The synthetic utility of this compound is defined by the high reactivity of its two P-Cl bonds towards nucleophiles. The phosphorus atom is highly electrophilic, making it susceptible to attack by alcohols, amines, thiols, and organometallic reagents. The P-N bond, in contrast, is relatively stable and is not typically cleaved by Grignard or organolithium reagents.[5]

General Reaction Mechanism: The reaction proceeds via nucleophilic substitution at the phosphorus center. A nucleophile (Nu-H) attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A base is typically required to neutralize the HCl generated. The second chloride can be displaced by another equivalent of the nucleophile or by a different nucleophile, allowing for the synthesis of both symmetric and asymmetric products.

Caption: General reaction pathway for nucleophilic substitution.

Key Reactions:

-

Hydrolysis: Reacts violently with water to produce dimethylphosphoramidic acid and hydrochloric acid.[6] This reactivity necessitates strict anhydrous conditions during storage and handling.

-

Alcoholysis: Reacts readily with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form phosphoramidites. This is the foundational reaction for its use in oligonucleotide synthesis. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols react very slowly.

-

Amination: Reacts with primary or secondary amines to yield phosphorodiamidous chlorides or phosphorotriamides, depending on the stoichiometry.[5]

-

Reaction with Grignard Reagents: The P-Cl bonds are selectively replaced by alkyl or aryl groups from Grignard reagents, leaving the P-N bond intact. For example, reaction with two equivalents of methylmagnesium bromide yields Me₂NPMe₂.[5]

Synthesis Protocol: A Self-Validating Workflow

The most common laboratory synthesis involves the reaction of phosphorus trichloride with two equivalents of dimethylamine. The second equivalent of the amine acts as a base to sequester the HCl byproduct. The following protocol is designed as a self-validating system, with checkpoints and rationale to ensure a successful outcome.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

System Preparation (Self-Validation Check 1: Rigorous Anhydrous Conditions):

-

Action: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas.

-

Causality: The P-Cl bonds are extremely sensitive to moisture. Failure to exclude water will result in hydrolysis, significantly reducing the yield and purity of the desired product.

-

-

Reagent Charging:

-

Action: To the reaction flask, add phosphorus trichloride (1.0 eq.) via syringe, followed by anhydrous diethyl ether. Cool the solution to -40 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to control the high exothermicity of the amination reaction, preventing side reactions and decomposition. Diethyl ether is a suitable solvent as it is inert and easily removed.

-

-

Amine Addition (Self-Validation Check 2: Controlled Stoichiometry and Rate):

-

Action: Dissolve dimethylamine (2.05 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the amine solution dropwise to the stirred PCl₃ solution over 1-2 hours, ensuring the internal temperature does not rise above -30 °C.

-

Causality: A slight excess of amine ensures complete consumption of PCl₃. Slow, controlled addition is paramount to manage the reaction's exotherm. A white precipitate of dimethylammonium chloride ((CH₃)₂NH₂Cl) will form immediately.

-

-

Reaction and Workup:

-

Action: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 12 hours.

-

Causality: Allowing the reaction to proceed overnight at a slightly higher temperature ensures it goes to completion.

-

-

Isolation and Purification (Self-Validation Check 3: Inert Atmosphere Transfer):

-

Action: Filter the solid dimethylammonium chloride precipitate under an inert atmosphere using a cannula filter or a Schlenk filter. Wash the precipitate with fresh anhydrous ether to recover any entrained product.

-

Causality: Exposing the product to air at this stage will lead to hydrolysis.

-

Action: Combine the filtrate and washings. Remove the diethyl ether under reduced pressure (rotary evaporation).

-

Action: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~40 °C at 10 torr).[5]

-

Causality: Distillation removes non-volatile impurities and any unreacted starting materials, yielding the pure product, which should be stored under argon in a sealed ampoule at 2-8 °C.

-

Application in Drug Development: Synthesis of Nucleoside Phosphoramidites

A primary application of this compound in the pharmaceutical field is in the synthesis of nucleoside phosphoramidites. These are the activated monomers used in the automated solid-phase synthesis of oligonucleotides, which are central to antisense therapies, siRNA drugs, and diagnostic probes.[7] The reagent is used to phosphitylate the 3'-hydroxyl group of a protected nucleoside.

The following protocol outlines the synthesis of a generic protected deoxy-nucleoside phosphoramidite.

Caption: Workflow for phosphitylation of a protected nucleoside.

Step-by-Step Methodology:

-

Substrate Preparation (Self-Validation Check 1: Anhydrous Nucleoside):

-

Action: Co-evaporate the 5'-DMT, base-protected deoxynucleoside (1.0 eq.) with anhydrous acetonitrile or toluene three times to remove residual water. Dry thoroughly under high vacuum.

-

Causality: The phosphitylating reagent is highly sensitive to water. Any moisture will consume the reagent and lead to the formation of undesired phosphonate byproducts, complicating purification and lowering yield.

-

-

Reaction Setup:

-

Action: Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere. Add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Cool the solution to 0 °C.

-

Causality: Dichloromethane is an excellent solvent for this reaction. A hindered base is used to scavenge the HCl produced without competing as a nucleophile. Cooling prevents potential side reactions.

-

-

Phosphitylation (Self-Validation Check 2: Reagent Purity):

-

Action: Slowly add freshly distilled this compound (1.5 eq.) to the stirred solution.

-

Causality: Using a slight excess of the phosphitylating agent drives the reaction to completion. The purity of the dichloride is paramount; aged or improperly stored reagent will contain hydrolysis products that can interfere with the reaction.

-

-

Monitoring and Workup:

-

Action: Monitor the reaction by thin-layer chromatography (TLC) or by analyzing an aliquot by ³¹P NMR. The starting material peak at ~170 ppm will be replaced by a new peak for the product.

-

Action: Once the reaction is complete (typically 1-2 hours), quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Causality: The bicarbonate quench neutralizes excess acid and hydrolyzes any remaining phosphitylating reagent.

-

-

Purification and Characterization:

-

Action: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Action: Purify the resulting residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine).

-

Causality: Chromatography separates the desired phosphoramidite product from unreacted nucleoside and other impurities. The addition of triethylamine to the eluent neutralizes the acidic silica gel, preventing product decomposition. The final product is typically a white foam that must be stored under argon at -20 °C.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.

-

Hazards: It is a highly flammable liquid and corrosive.[8] It causes severe skin burns and eye damage.[8] It reacts violently with water, releasing toxic and corrosive fumes (HCl).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[8]

-

Handling: Always handle under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent contact with moisture and air. Use syringes and cannulas for transfers.

-

Storage: Store in a tightly sealed container (preferably a sealed ampoule) under argon at 2-8 °C in a flammable liquids cabinet, away from water and sources of ignition.[1]

-

Spills and Disposal: Small spills can be absorbed with an inert material (e.g., vermiculite) and quenched cautiously with a solution of sodium bicarbonate. Dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a powerful and versatile reagent in organophosphorus chemistry. Its high reactivity, governed by the electrophilic P(III) center, makes it an efficient phosphitylating agent. While its moisture sensitivity and hazardous nature demand rigorous handling protocols, its utility in the synthesis of phosphoramidites for oligonucleotide-based therapeutics and other complex molecules makes it an indispensable tool for the advanced synthetic chemist. A thorough understanding of its properties, coupled with carefully executed, self-validating experimental procedures, is the key to leveraging its full synthetic potential.

References

-

Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. Retrieved January 23, 2026, from [Link]

-

Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Available at: [Link]

-

Watson International Ltd. (n.d.). N,N-Dimethylphosphoramic dichloride CAS 677-43-0. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved January 23, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 23, 2026, from [Link]

-

Navarro y Rosa, J. M. (2005). Formation of diisopropylphosphoramidous dichloride: Monoamination of phosphorus trichloride. SyntheticPages, 231. Available at: [Link]

-

Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Available at: [Link]

- Efthymiou, T., & Krishnamurthy, R. (2015). Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Current protocols in nucleic acid chemistry, 60, 2.19.1–2.19.20. DOI: 10.1002/0471142700.nc0219s60

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

- Perich, J. W., & Johns, R. B. (1988). Synthesis of O-Phosphoseryl- and O-Phosphothreonyl-Containing Peptides. Synthesis, 1988(2), 142-144. DOI: 10.1055/s-1988-27497

- Stec, W. J., Grajkowski, A., Koziolkiewicz, M., & Uznanski, B. (1991). Novel route to oligo(deoxyribonucleoside phosphorothioates). Stereocontrolled synthesis of P-chiral oligo(deoxyribonucleoside phosphorothioates). Nucleic Acids Research, 19(21), 5883–5888. DOI: 10.1093/nar/19.21.5883

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | 683-85-2 [chemicalbook.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antiviral, and antitumor activity of 2-substituted purine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. entegris.com [entegris.com]

- 8. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Industrial Synthesis of Dimethylphosphoramidous Dichloride

Executive Summary

This technical guide provides a comprehensive overview of the industrial synthesis of Dimethylphosphoramidous Dichloride ((CH₃)₂NPCl₂), a critical reagent in pharmaceutical and oligonucleotide synthesis. A common misconception involves the use of phosphorus oxychloride (POCl₃) as a starting material. This guide clarifies that the established and industrially viable synthesis route begins with phosphorus trichloride (PCl₃). The core of this process is the controlled reaction between PCl₃ and dimethylamine. This document delves into the fundamental chemistry, process optimization, safety protocols, and applications of this synthesis, offering a robust resource for researchers and professionals in drug development and chemical manufacturing.

A Note on the Starting Material: PCl₃ vs. POCl₃

It is a crucial point of chemical principles to address the appropriate choice of starting material. The user's query specified phosphorus oxychloride (POCl₃) as the precursor. However, the synthesis of this compound, a phosphorus (III) compound, from POCl₃, a phosphorus (V) compound, is not the standard industrial method as it would necessitate a reduction step.

The key difference lies in the oxidation state of the central phosphorus atom.

-

Phosphorus Oxychloride (POCl₃): Phosphorus is in the +5 oxidation state. Reactions with amines typically yield phosphoramidic dichlorides, such as N,N-dimethylphosphoramidic dichloride ((CH₃)₂NP(O)Cl₂), where the P(V) oxidation state is retained.[1]

-

Phosphorus Trichloride (PCl₃): Phosphorus is in the +3 oxidation state. This is the correct precursor for producing phosphoramidous dichlorides, like the target compound, preserving the P(III) center.

Therefore, this guide will focus exclusively on the scientifically accurate and industrially practiced synthesis from phosphorus trichloride (PCl₃) .

Introduction: The Role of this compound in Modern Chemistry

This compound, also known as (dimethylamino)dichlorophosphine, is a highly reactive organophosphorus compound. Its significance stems from its function as a versatile phosphitylating agent.[2] In the pharmaceutical industry, this reactivity is harnessed to introduce phosphorus-containing moieties into complex molecules, a strategy often employed to create phosphoramidate prodrugs.[3][4] This approach can enhance a drug's bioavailability, solubility, and cellular uptake by masking a charged phosphate group, allowing the molecule to cross cell membranes more easily.[4] Beyond prodrugs, it is a key building block in the synthesis of ligands for catalysis and in the automated synthesis of oligonucleotides for DNA- and RNA-based therapeutics.[2][5]

Core Synthesis: Reaction Mechanism and Stoichiometry

The industrial synthesis of this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic phosphorus atom of phosphorus trichloride.

Overall Reaction: PCl₃ + 2 (CH₃)₂NH → (CH₃)₂NPCl₂ + (CH₃)₂NH₂⁺Cl⁻

The reaction proceeds via the displacement of one chloride ion from PCl₃ by a molecule of dimethylamine. A second molecule of dimethylamine then acts as a base to neutralize the generated hydrogen chloride (HCl), forming the solid byproduct, dimethylamine hydrochloride.[5]

Causality of Stoichiometric Choices

Controlling the stoichiometry is paramount to maximizing yield and minimizing side reactions.

-

Primary Reaction (Desired): Using two equivalents of dimethylamine to one equivalent of PCl₃ favors the formation of the monosubstituted product, (CH₃)₂NPCl₂.

-

Side Reaction (Over-reaction): If an excess of dimethylamine is used, a second substitution can occur, leading to the formation of bis(dimethylamino)chlorophosphine ((CH₃)₂N)₂PCl.

Therefore, industrial processes are carefully designed to maintain a precise molar ratio, often by the slow, controlled addition of dimethylamine to a solution of phosphorus trichloride.

Industrial-Scale Synthesis Protocol

This section outlines a typical industrial batch process for the synthesis of this compound. Modern facilities may also employ continuous-flow reactors to improve safety and control over this exothermic reaction.

Materials and Equipment

-

Reactants: Phosphorus Trichloride (PCl₃), Dimethylamine ((CH₃)₂NH)

-

Solvent: Anhydrous aprotic solvent (e.g., toluene, heptane, or dichloromethane)[5]

-

Equipment:

-

Glass-lined or stainless steel reactor with cooling jacket, overhead stirrer, and condenser.

-

Addition funnel or pump for controlled reactant feed.

-

Inert gas (Nitrogen or Argon) supply.

-

Filtration system (e.g., Nutsche filter dryer).

-

Vacuum distillation unit.

-

Step-by-Step Methodology

Step 1: Reactor Preparation

-

The reactor is thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen to eliminate atmospheric moisture, which would hydrolyze PCl₃.[6]

-

Phosphorus trichloride (1.0 equivalent) is charged into the reactor along with the chosen anhydrous solvent.

-

The mixture is cooled to a temperature between 0°C and 5°C using the reactor's cooling jacket. This is critical to manage the exothermic nature of the reaction.

Step 2: Controlled Amine Addition

-

A solution of dimethylamine (2.0 - 2.1 equivalents) in the same anhydrous solvent is prepared.

-

The dimethylamine solution is added dropwise to the stirred, cooled PCl₃ solution. The rate of addition is carefully controlled to maintain the internal temperature below 10°C.

-

During the addition, a white precipitate of dimethylamine hydrochloride will form, creating a slurry.

Step 3: Reaction Completion and Byproduct Removal

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

The resulting slurry is then transferred to a filtration system under a nitrogen blanket.

-

The solid dimethylamine hydrochloride is separated from the liquid filtrate. The filter cake is typically washed with a small amount of fresh, cold solvent to recover any entrained product.

Step 4: Purification

-

The filtrate, containing the crude this compound and solvent, is transferred to a distillation unit.

-

The solvent is first removed, often at atmospheric pressure or under a mild vacuum.

-

The final product, this compound, is purified by vacuum distillation. This step effectively separates the product from any less volatile impurities or potential side products.

Process Visualization

The following diagram illustrates the key stages of the industrial synthesis workflow.

Caption: Industrial workflow for the synthesis of this compound.

Quantitative Process Parameters

The following table summarizes typical quantitative data for the industrial synthesis of this compound.

| Parameter | Typical Value / Range | Rationale / Notes |

| PCl₃ : (CH₃)₂NH Molar Ratio | 1 : 2.0 - 2.1 | A slight excess of amine ensures complete consumption of PCl₃ and acts as an HCl scavenger. |

| Reaction Temperature | 0 - 10°C | Crucial for controlling the exothermic reaction and minimizing side-product formation. |

| Reaction Time | 2 - 4 hours | Includes addition time and a post-addition stirring period for reaction completion. |

| Solvent | Anhydrous Toluene / Heptane | Aprotic, non-reactive solvent facilitates heat transfer and handling of the slurry.[5] |

| Typical Yield | 85 - 95% | High yields are achievable with precise control over temperature and stoichiometry. |

| Final Purity (Post-distillation) | > 97% | Vacuum distillation is highly effective for achieving high purity.[3] |

Safety and Handling: A Self-Validating System

The hazardous nature of the reactants necessitates a robust and self-validating safety protocol. The system must be designed to prevent contact with moisture and ensure operator safety.

-

Material Hazards:

-

Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water to release corrosive HCl gas. It is critical to handle PCl₃ under a dry, inert atmosphere at all times.[6]

-

Dimethylamine ((CH₃)₂NH): Flammable gas or liquid, corrosive, and can cause severe skin and eye damage.

-

This compound ((CH₃)₂NPCl₂): Corrosive and flammable liquid that is also moisture-sensitive.

-

-

Personal Protective Equipment (PPE):

-

Full-face respirator with appropriate cartridges for acid gases and organic vapors.

-

Chemical-resistant gloves (e.g., neoprene or butyl rubber), boots, and a full chemical suit.

-

Safety goggles and face shield are mandatory.

-

-

Engineering Controls:

-

The entire process should be conducted in a closed system to prevent the release of toxic and corrosive vapors.

-

Adequate ventilation and scrubbers are required to handle any potential emissions.

-

Emergency preparedness must include access to safety showers, eyewash stations, and appropriate fire extinguishers (Class D for PCl₃ fires, do not use water).

-

-

Waste Management:

-

The dimethylamine hydrochloride byproduct must be handled as chemical waste. It can be neutralized with a base (e.g., NaOH) to recover dimethylamine, although disposal is more common.

-

All equipment must be decontaminated carefully using appropriate procedures, such as rinsing with an inert solvent followed by a slow, controlled quench with an alcohol (like isopropanol) before final cleaning with water.

-

Conclusion: A Critical Reagent for Drug Development

The industrial synthesis of this compound from phosphorus trichloride is a well-established process that demands rigorous control over reaction conditions and stringent safety protocols. By understanding the underlying chemistry—particularly the correct choice of a P(III) precursor—and the rationale behind each step, from stoichiometric control to final purification, manufacturers can produce this vital reagent with high yield and purity. For researchers and professionals in drug development, (CH₃)₂NPCl₂ remains an indispensable tool, particularly for creating innovative phosphoramidate prodrugs that can overcome the delivery and efficacy challenges of next-generation therapeutics.[3]

References

-

Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Available at: [Link]

-

SLS Ireland. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Phosphorus Trichloride. Retrieved from [Link]

-

Tomassini, J., et al. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine. ChemistryOpen, 6(3), 424-436. Available at: [Link]

-

Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. ResearchGate. Available at: [Link]

-

Seraj, K., & Rowshan, R. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. Available at: [Link]

- Google Patents. (n.d.). Preparation method of dialkyl methylphosphonite.

-

Ju, J., et al. (2012). Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug. Molecules, 17(4), 4384-4395. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phosphorus Trichloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of phosphorus oxychloride.

-

Organisation for the Prohibition of Chemical Weapons. (n.d.). Safety Data Sheet: Phosphorus Trichloride. Retrieved from [Link]

-

Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. Available at: [Link]

- Google Patents. (n.d.). Process for the purification of dialkylphosphorochloridothioates.

-

ResearchGate. (2014). How can we add Phosphorus trichloride (PCl3) to Formic acid/phosphorus acid (H3PO3) solution that an explosive reaction does not occur?. Retrieved from [Link]

-

Kitamura, H., & Fuse, S. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem. Available at: [Link]

- Google Patents. (n.d.). Synthesis method for dichlorophenylphosphine oxide.

- Google Patents. (n.d.). Environmentally-friendly synthesis method for phenylphosphonic dichloride.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7217814B2 - Methods of producing phosphitylated compounds - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Dimethylphosphoramidous Dichloride with Nucleophiles

Introduction: The Central Role of a Versatile Phosphorus(III) Reagent

Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive organophosphorus compound that serves as a cornerstone in modern synthetic chemistry.[1][2] Its significance stems from the electrophilic nature of its phosphorus(III) center, which is bonded to two excellent leaving groups—chloride ions—and a stabilizing dimethylamino moiety. This structural arrangement makes it an exceptionally versatile precursor for the synthesis of a wide array of organophosphorus compounds, most notably the phosphoramidite monomers essential for the automated chemical synthesis of DNA and RNA.[3][]

This guide provides a detailed exploration of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the causality behind procedural choices, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful reagent.

Core Physicochemical Properties and Safety Imperatives

Before engaging with its reactivity, understanding the fundamental properties and hazards of this compound is critical. It is a colorless liquid with a boiling point of approximately 150 °C.[1] The molecule's reactivity is dictated by the P-Cl bonds, which are highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₆Cl₂NP | [1] |

| Molecular Weight | 145.96 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.271 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C | [1] |

| Refractive Index | n20/D 1.505 | [1] |

Safety is paramount. this compound is classified as corrosive, causing severe skin burns and eye damage.[5][6] It reacts violently with water, liberating toxic and corrosive hydrochloric acid gas.[7] Therefore, all manipulations must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) within a chemical fume hood, utilizing appropriate personal protective equipment (PPE).[8]

Pillar 1: Nucleophilic Substitution at the Phosphorus(III) Center

The fundamental reaction pathway governing the chemistry of this compound is nucleophilic substitution at the phosphorus atom. The phosphorus center is electron-deficient and readily attacked by nucleophiles (Nu:). The reaction proceeds via a stepwise displacement of the two chloride ions.

The mechanism is generally considered to be a concerted associative-dissociative pathway (A_N D_N), often analogized to the S_N2 reaction at carbon, which results in an inversion of configuration at the phosphorus center.[9] The nucleophile attacks the phosphorus atom, forming a transient trigonal bipyramidal intermediate or transition state, followed by the expulsion of a chloride ion.

Caption: General mechanism of nucleophilic substitution at the P(III) center.

Pillar 2: Reactivity with Key Nucleophile Classes

The utility of this compound is demonstrated by its controlled reactions with a variety of nucleophiles. The choice of nucleophile, stoichiometry, and reaction conditions dictates the final product.

Reaction with Alcohols: The Gateway to Phosphoramidites

The reaction with alcohols is arguably the most critical application of this reagent, forming the basis of phosphoramidite chemistry for oligonucleotide synthesis.[3][10] In this reaction, a hydroxyl group acts as the nucleophile. The reaction requires a non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloric acid generated, preventing unwanted side reactions.[11]

The reaction can be controlled to achieve monosubstitution, yielding a phosphoramidite monochloride, which is then typically reacted with a second nucleophile (e.g., another amine) to produce the final, stable phosphoramidite building block used in DNA synthesizers.[12][13]

Caption: Workflow for the synthesis of a stable phosphoramidite reagent.

This protocol describes a general procedure for phosphitylating a protected deoxynucleoside.

-

Preparation: Dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum with a heat gun. Allow it to cool to room temperature under an argon atmosphere.

-

Reagents: Add the 5'-O-DMT protected deoxynucleoside (10 mmol) to the flask. Dissolve it in anhydrous dichloromethane (DCM, 100 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes. The causality here is critical: slow, cooled addition prevents side reactions and ensures controlled monosubstitution.

-

Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy. The starting material will be consumed, and a new spot/signal corresponding to the phosphoramidite monochloride intermediate will appear.

-

Second Substitution: Once the first reaction is complete (typically 1-2 hours), add the secondary amine (e.g., diisopropylamine, 2.0 eq, 20 mmol) to the reaction mixture at 0 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to yield the pure phosphoramidite.[14] The self-validating nature of this protocol is confirmed by ³¹P NMR, which should show a single peak for the desired product.

Reaction with Amines

This compound reacts readily with primary or secondary amines. The stoichiometry determines the product. Using two equivalents of an amine (R₂NH) leads to the monosubstituted product, N,N-dimethyl-N',N'-dialkylphosphorodiamidous chloride, with the second equivalent of amine acting as the HCl scavenger.[2]

(CH₃)₂NPCl₂ + 2 R₂NH → (CH₃)₂NP(Cl)(NR₂) + R₂NH₂⁺Cl⁻[2]

Adding a second, different amine in the presence of a base, or using a large excess of the first amine, can lead to the fully substituted, unsymmetrical or symmetrical tris(amino)phosphine.

Reaction with Organometallic Reagents

A key feature for synthetic diversification is the stability of the P-N bond towards highly nucleophilic organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents. This allows for the selective replacement of the chloride atoms to form new phosphorus-carbon bonds.[2] This reaction provides a direct route to aminophosphines, which are valuable ligands in catalysis.

(CH₃)₂NPCl₂ + 2 RMgBr → (CH₃)₂NPR₂ + 2 MgBrCl[2]

This selective reactivity is a cornerstone of its utility, allowing chemists to build complex phosphorus-containing molecules by addressing the P-Cl bonds while leaving the P-N bond intact.

Caption: Selective P-C bond formation using Grignard reagents.

Pillar 3: Mechanistic Insights and Solvent Effects

The choice of solvent can significantly influence reaction rates and even the mechanism of nucleophilic substitution at phosphorus. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used because they effectively solvate the transition state and are compatible with the anhydrous conditions required.[12][15]

In reactions with anionic nucleophiles, switching from a protic solvent (like methanol) to a dipolar aprotic solvent (like DMSO) can dramatically increase the reaction rate.[16] This is because protic solvents strongly solvate the anion, reducing its nucleophilicity. In contrast, aprotic solvents leave the anion "bare" and more reactive. While DMSO is not typically used with this compound due to potential side reactions, this principle underscores the importance of solvent choice in modulating nucleophilic reactivity.[16]

Table 2: Summary of Reactivity with Nucleophiles

| Nucleophile Class | Reagents | Key Product Type | Required Conditions |

| Alcohols | R-OH | Phosphoramidites | Anhydrous, non-nucleophilic base (e.g., DIPEA) |

| Amines | R₂NH | Phosphorodiamidous chlorides | Anhydrous, 2 eq. of amine or 1 eq. + external base |

| Water | H₂O | Hydrochloric Acid, Phosphorous Acid derivatives | AVOID - Violent reaction |

| Organometallics | R-MgBr, R-Li | Aminophosphines (P-C bonds) | Anhydrous, etheral solvents (e.g., THF, Et₂O) |

| Azide | NaN₃ | Azido-phosphines | Anhydrous, polar aprotic solvent (e.g., DMF)[17] |

Conclusion: A Foundational Reagent for Modern Chemistry

This compound is more than just a chemical intermediate; it is a foundational tool for constructing complex molecules with tailored phosphorus functionalities. Its predictable, yet highly tunable, reactivity with a broad spectrum of nucleophiles makes it indispensable in fields ranging from medicinal chemistry to materials science. A thorough understanding of its reaction mechanisms, careful control of stoichiometry, and strict adherence to anhydrous and inert handling protocols are the keys to successfully harnessing the synthetic power of this versatile reagent. The protocols and principles outlined in this guide provide a robust framework for its effective application in research and development.

References

-

N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem. National Center for Biotechnology Information. [Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

-

Solid state oligonucleotide synthesis (phosphoramidite method) - YouTube. Re-learning Science. [Link]

-

Dimethylamidophosphoric dichloride - Wikipedia. Wikimedia Foundation. [Link]

-

NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. University of Houston. [Link]

-

Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry. [Link]

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

-

Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. National Institutes of Health. [Link]

-

Dimethylaminophosphorus dichloride - Wikipedia. Wikimedia Foundation. [Link]

-

On-demand synthesis of phosphoramidites. ResearchGate. [Link]

-

Reactivity of a dichlorophosphido complex. Nucleophilic substitution reactions at metal coordinated phosphorus. United Arab Emirates University. [Link]

-

Reactions of aryl dimethylphosphinothioate esters with anionic oxygen nucleophiles: transition state structure in 70% water–30% ethanol. National Institutes of Health. [Link]

-

Oligonucleotide synthesis - Wikipedia. Wikimedia Foundation. [Link]

-

Amines from alcohols?? - Sciencemadness Discussion Board. ScienceMadness. [Link]

-

Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. National Institutes of Health. [Link]

-

Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus... National Institutes of Health. [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

-

Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. GenScript. [Link]

Sources

- 1. Dimethylphosphoramiddichlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dimethylaminophosphorus dichloride - Wikipedia [en.wikipedia.org]

- 3. twistbioscience.com [twistbioscience.com]

- 5. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. biotage.com [biotage.com]

- 13. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 16. uh-ir.tdl.org [uh-ir.tdl.org]

- 17. Sciencemadness Discussion Board - Amines from alcohols?? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Dimethylphosphoramidous Dichloride: Synthesis, Applications, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphoramidous dichloride, a highly reactive organophosphorus compound, serves as a critical building block in modern organic synthesis. Its utility is most pronounced in the formation of phosphoramidate linkages, a key structural motif in a variety of biologically active molecules, including antiviral prodrugs and synthetic oligonucleotides. This guide provides a comprehensive overview of its chemical identity, synthesis, mechanistic role in key reactions, and stringent safety protocols required for its handling. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the effective and safe utilization of this versatile reagent.

Chemical Identity: IUPAC Name and Common Synonyms

The nomenclature of phosphorus compounds can be nuanced, and it is crucial to distinguish between the trivalent (P(III)) and pentavalent (P(V)) forms. The primary subject of this guide is the trivalent species.

IUPAC Name: N,N-dimethylphosphoramidous dichloride[1]

This name unequivocally identifies the molecule as having a central phosphorus(III) atom bonded to two chlorine atoms and a dimethylamino group.

Common Synonyms: A variety of synonyms are used in literature and commercial listings. Being familiar with these is essential for effective information retrieval.

-

(Dichlorophosphanyl)dimethylamine

-

(Dimethylamino)dichlorophosphine

-

Dichloro(dimethylamido)phosphorus

-

Dichloro(dimethylamino)phosphine

-

Dichloro-N,N-dimethylaminophosphine

-

N,N-Dimethylamidodichlorophosphite[2]

-

Dimethylaminophosphorus dichloride[2]

It is imperative to differentiate this compound from its pentavalent counterpart, N,N-dimethylphosphoramidic dichloride (CAS No. 677-43-0), where the phosphorus atom is in the +5 oxidation state and double-bonded to an oxygen atom. The IUPAC name for this related but distinct compound is N-dichlorophosphoryl-N-methylmethanamine.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of N,N-dimethylphosphoramidous dichloride is provided in the table below. This data is essential for its identification, purification, and use in quantitative experiments.

| Property | Value | Source |

| CAS Number | 683-85-2 | [1] |

| Molecular Formula | C₂H₆Cl₂NP | [2] |

| Molecular Weight | 145.96 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.271 g/mL at 25 °C | [1] |

| Boiling Point | 150 °C | [1] |

| Refractive Index | n20/D 1.505 | [1] |

| Solubility | Reacts with water | [2] |

| Storage Temperature | 2-8°C | [1] |

| ¹H NMR (CDCl₃) | δ ~2.70 (d, J ≈ 10.11 Hz, 6H, (CH₃)₂N) | [4] |

| ³¹P NMR (CDCl₃) | δ +8.23 | [4] |

Synthesis and Mechanistic Considerations

N,N-dimethylphosphoramidous dichloride is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with dimethylamine or its hydrochloride salt.[4] The stoichiometry of the reaction is critical to prevent the formation of bis- and tris-amination products.

Experimental Protocol: Synthesis of N,N-dimethylphosphoramidous dichloride

This protocol is a representative procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

-

Anhydrous benzene or other inert solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line, suspend dimethylamine hydrochloride in anhydrous benzene.

-

Cool the stirred suspension in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture and filter under an inert atmosphere to remove the precipitated ammonium salt.

-

The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure N,N-dimethylphosphoramidous dichloride.

Causality of Experimental Choices:

-

Inert Atmosphere: The high reactivity of phosphorus halides with moisture necessitates the use of an inert atmosphere to prevent hydrolysis and ensure a high yield of the desired product.

-

Stoichiometry: Careful control of the molar ratio of reactants is crucial to favor the formation of the dichlorinated product over further substitution.

-

Solvent: An inert solvent like benzene is used to facilitate the reaction and the separation of the solid byproduct.

Applications in Drug Development and Organic Synthesis

The primary utility of N,N-dimethylphosphoramidous dichloride lies in its role as a precursor for the synthesis of phosphoramidates. The phosphorus-nitrogen bond is a key feature in many therapeutic agents, particularly antiviral prodrugs.[5][6][7]

Synthesis of Phosphoramidates: A Mechanistic Perspective

The reaction of N,N-dimethylphosphoramidous dichloride with alcohols or amines proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the oxygen or nitrogen atom of the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This reaction can be carried out in a stepwise manner to introduce different substituents.

The mechanism can be generally described as follows:

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol, ROH) attacks the phosphorus atom of the this compound.

-

Chloride Displacement: A chloride ion is displaced, forming a new P-O bond.

-